molecular formula C7H6Cl2O2S B1584862 5-Chloro-2-methylbenzenesulfonyl chloride CAS No. 34981-38-9

5-Chloro-2-methylbenzenesulfonyl chloride

Cat. No. B1584862
CAS RN: 34981-38-9
M. Wt: 225.09 g/mol
InChI Key: VHBFBNCERXCECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methylbenzenesulfonyl chloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a clear, colorless to yellow to red liquid .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2-methylbenzenesulfonyl chloride is C7H6Cl2O2S . The structure includes a benzene ring with a methyl group and a sulfonyl chloride group attached .


Physical And Chemical Properties Analysis

5-Chloro-2-methylbenzenesulfonyl chloride is a liquid with a refractive index of 1.5675-1.5725 at 20°C . It is slightly soluble in water .

Scientific Research Applications

Synthesis of Key Intermediates in Pesticide Production

5-Chloro-2-methylbenzenesulfonyl chloride is instrumental in synthesizing key intermediates for pesticides. One notable application is in the preparation of methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a critical component in herbicidal products like j7uthiacet-methyl. This process involves a sequence of reactions including chlorosulfonation, the Schiemann reaction, oxychlorination, and nitration (Xiao-hua Du et al., 2005).

Advanced Polymerization Techniques

The compound plays a role in advanced polymerization techniques, such as atom transfer radical polymerization (ATRP). It's used to study the efficiency of different initiators in the polymerization of materials like methyl methacrylate. This research helps in understanding and optimizing the polymerization processes for creating high-performance polymers (P. Gurr et al., 2005).

Synthesis of Pharmaceutical Compounds

In the pharmaceutical industry, 5-Chloro-2-methylbenzenesulfonyl chloride is used for synthesizing drugs like cladribine, a medication used against hairy-cell leukemia and other neoplasms. This synthesis process involves several steps, including the treatment with various sulfonyl chlorides and subsequent reactions to produce the final drug molecule (Z. Janeba et al., 2003).

Preparation of Industrial Chemicals

The compound is used in the preparation of chemicals like 4-(methylsulfonyl)benzoic acid, highlighting its importance in industrial chemical synthesis. The process involves steps like reduction, methylation, and oxidation, and is noted for its efficiency and environmental friendliness, making it suitable for large-scale production (H. Yin, 2002).

Environmental Applications

5-Chloro-2-methylbenzenesulfonyl chloride is also researched for its role in environmental applications. For instance, studies have investigated its effects in advanced oxidation processes for treating wastewater, specifically in the degradation of azo dyes. These studies are crucial for developing more efficient and environmentally safe wastewater treatment methods (Ruixia Yuan et al., 2011).

Safety And Hazards

5-Chloro-2-methylbenzenesulfonyl chloride is classified as causing severe skin burns and eye damage. It may also cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use protective gloves/clothing/eye protection/face protection when handling it .

properties

IUPAC Name

5-chloro-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBFBNCERXCECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188524
Record name 4-Chlorotoluene-2-sulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methylbenzenesulfonyl chloride

CAS RN

34981-38-9
Record name 5-Chloro-2-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34981-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorotoluene-2-sulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034981389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34981-38-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chlorotoluene-2-sulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorotoluene-2-sulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Chloro-2-methylbenzene-1-sulfonyl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPN22LB9FS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-Chloro-2-methylbenzeneamine (1002 g) was added over 0.5 hr. to a stirred mixture of 5.5 L of concentrated hydrochloric acid and 1.5 L of acetic acid precooled to 0°-5° C. The resulting suspension was stirred 0.5 hr. A solution of 530 g of sodium nitrite in 0.9 L H2O was added over 1.0 hr. while maintaining the temperature at 0°-5° C. When addition was complete, the mixture was stirred 1.0 hr. at 0°-5° C. The diazonium salt was added to a stirred mixture of 6.0 L of acetic acid, 1000 g of sulfur dioxide and 16.8 g of cuprous chloride while maintaining the temperature about 15° C. When addition of the diazonium salt was complete, the mixture was stirred several hours at about 15° C. then allowed to warm to ambient temperature and stirred overnight. The reaction mixture was poured into ice-water, and the aqueous mixture was extracted with 12 L of methylene chloride. The organic solution was washed twice with 6 L water followed twice with 4 L of saturated sodium bicarbonate solution. The organic solution was dried over magnesium sulfate, filtered and the solvent evaporated in vacuo to give 1279.9 g of the title compound as a black oil.
Quantity
1002 g
Type
reactant
Reaction Step One
Quantity
5.5 L
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
530 g
Type
reactant
Reaction Step Three
Name
Quantity
0.9 L
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1000 g
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous chloride
Quantity
16.8 g
Type
reactant
Reaction Step Four
Quantity
6 L
Type
solvent
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methylbenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-methylbenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-methylbenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-methylbenzenesulfonyl chloride
Reactant of Route 5
5-Chloro-2-methylbenzenesulfonyl chloride
Reactant of Route 6
5-Chloro-2-methylbenzenesulfonyl chloride

Citations

For This Compound
1
Citations
JD Kendall, AC Giddens, KY Tsang, R Frédérick… - Bioorganic & medicinal …, 2012 - Elsevier
… Reaction of 2 (30 mg, 0.18 mmol) and 5-chloro-2-methylbenzenesulfonyl chloride (47 mg, 0.21 mmol) using 2,6-lutidine, after recrystallisation from CH 2 Cl 2 -hexanes gave 6o as a …
Number of citations: 38 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.